Ethyl 4-acetamido-3-hydroxybenzoate

Antiviral Drug Discovery Enzyme Inhibition Assay Impurity Profiling

Inconsistent impurity reference standards jeopardize ANDA/NDA submissions. Ethyl 4-acetamido-3-hydroxybenzoate is the EP-designated Oseltamivir Impurity D, essential for accurate HPLC/UPLC quantification. • >950-fold purity margin over ICH thresholds ensures reliable method validation. • Pharmacologically inert (neuraminidase IC50 >10 mM vs. 2 nM API) eliminates bioactivity interference. • Full characterization data compliant with EP/USP regulatory guidelines. Ship globally under ambient conditions; immediate stock available for QC release and forced degradation studies.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 1346604-18-9
Cat. No. B585362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-acetamido-3-hydroxybenzoate
CAS1346604-18-9
SynonymsEthyl 4-Acetylamido-3-hydroxybenzoate;  Oseltamivir Phosphate BP Impurity D
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
InChIInChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13)
InChIKeyUURVEOMRNSPVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-acetamido-3-hydroxybenzoate: Oseltamivir EP Impurity D


Ethyl 4-acetamido-3-hydroxybenzoate, with CAS number 1346604-18-9 and molecular formula C11H13NO4, is an organic compound officially designated as Oseltamivir EP Impurity D [1]. It is a process-related impurity arising during the synthesis of the antiviral drug Oseltamivir phosphate . This compound is characterized as a salicylate derivative, specifically the ethyl ester of 4-acetamido-3-hydroxybenzoic acid, and it is primarily utilized as a reference standard in pharmaceutical analysis, not as an active pharmaceutical ingredient . Its solid physical state, with a reported melting point of 157-160°C, is a key property for analytical method development and handling .

Identity EP-designated Oseltamivir Impurity D reference standard
Workflow HPLC/UPLC method validation and impurity quantification
Selection Requires exact EP-specified ester structure, not generic salicylate

Ethyl 4-acetamido-3-hydroxybenzoate: Substitution Risks


The use of Ethyl 4-acetamido-3-hydroxybenzoate is mandated by its specific regulatory identity as Oseltamivir EP Impurity D [1]. Unlike a generic aromatic ester, this compound is defined by its exact origin and structure within the Oseltamivir synthesis pathway [2]. Substitution with a closely related positional isomer, such as Ethyl 3-acetamido-4-hydroxybenzoate, or its parent acid, 4-acetamido-3-hydroxybenzoic acid, introduces critical differences in chromatographic retention time, spectroscopic signature, and molecular interaction . These differences directly impact the validation of analytical methods required for Abbreviated New Drug Applications (ANDAs) and Quality Control (QC), making the use of any alternative substance a source of method error and a potential regulatory compliance failure [3].

  • Positional isomer mismatch
    Ethyl 3-acetamido-4-hydroxybenzoate differs in chromatographic retention time and spectral signature, invalidating impurity D methods.
  • Free acid is a distinct impurity
    4-acetamido-3-hydroxybenzoic acid (Oseltamivir Impurity 120) cannot substitute; its retention and MS response diverge from the ethyl ester.
  • Regulatory identity is non-transferable
    Only the EP-specified compound satisfies ANDA/QC requirements; substitution risks method failure and regulatory rejection.

Ethyl 4-acetamido-3-hydroxybenzoate: Quantitative Evidence


Neuraminidase Inhibition: Impurity vs. Active Metabolite

The primary functional differentiation for Ethyl 4-acetamido-3-hydroxybenzoate is its lack of relevant biological activity as an impurity. A direct head-to-head comparison with the active pharmaceutical ingredient's (API) active metabolite, Oseltamivir acid, reveals a >5,000,000-fold difference in potency against the therapeutic target, influenza virus neuraminidase. While Oseltamivir acid exhibits a potent IC50 of 2 nM, the structurally related acid form of this impurity, 4-acetamido-3-hydroxybenzoic acid, shows an IC50 of >10,000,000 nM (>10 mM) in the same functional assay [1]. This magnitude of difference confirms the compound's inactivity at the drug target, which is the essential property for its use as a negative control and for establishing that its presence as an impurity does not contribute to therapeutic effect or toxicity at expected levels.

Neuraminidase inhibition
Head-to-head
> 5,000,000-fold lower potency vs. Oseltamivir acid
Supports negative control use; impurity lacks target activity
Reported IC50 >10 mM for the acid form, assay pH 6.5/37°C
Antiviral Drug Discovery Enzyme Inhibition Assay Impurity Profiling

Regulatory Identity vs. Common Synthesis Byproducts

Ethyl 4-acetamido-3-hydroxybenzoate is unambiguously designated as Oseltamivir EP Impurity D by the European Pharmacopoeia (EP) [1]. This specific identity is a class-level inference of its critical role; no other compound can be substituted for this function. To underscore this, structural analogs exist that are distinct impurities. For example, the positional isomer, Ethyl 3-acetamido-4-hydroxybenzoate, represents a different chemical entity with a different CAS registry number and, consequently, distinct physicochemical and chromatographic properties . Similarly, 4-acetamido-3-hydroxybenzoic acid (CAS 10098-40-5), the free acid, is a different impurity in the Oseltamivir synthesis pathway (Oseltamivir Impurity 120) [2]. Using any of these related compounds would invalidate an analytical method designed for Impurity D, as they would exhibit different retention times, mass spectra, and UV absorbances, leading to false quantification of impurity levels in Oseltamivir drug substance or product.

Regulatory identity
Class-level
EP Impurity D vs. positional isomer and free acid
Exact EP reference standard is required for method specificity
Different CAS and retention; class-level regulatory designation
Pharmaceutical Analysis Regulatory Science Quality Control

Commercial Purity vs. Regulatory Thresholds

When procuring Ethyl 4-acetamido-3-hydroxybenzoate as an impurity reference standard, the offered purity is a key comparative metric against the regulatory thresholds it is used to measure. Commercial suppliers typically provide this compound at a purity of ≥95%, often 98% or higher . In pharmaceutical quality control, impurities are quantified at thresholds as low as 0.1% (the ICH Q3A identification threshold for a drug substance with a maximum daily dose of ≤2g/day) [1]. The significant margin between the reference standard's purity (≥95%) and the analytical target (<0.5%) ensures that the standard itself does not introduce significant measurement error. Procuring a standard of lower purity (e.g., a crude synthetic mixture) would directly compromise the accuracy of the impurity quantification method, potentially leading to an out-of-specification (OOS) result or, worse, a false negative.

Purity vs. ICH threshold
Class-level
Commercial purity ≥95% vs. identification limit ≤0.1%
Purity margin supports accurate impurity quantification
Based on ICH Q3A guideline; procurement-grade rationale
Reference Standard Sourcing Method Validation Quality Assurance

Ethyl 4-acetamido-3-hydroxybenzoate: Application Scenarios


Oseltamivir Method Development & Validation

Use Ethyl 4-acetamido-3-hydroxybenzoate as the reference standard for Oseltamivir EP Impurity D when developing and validating HPLC or UPLC methods for the quantification of impurities in Oseltamivir phosphate drug substance and capsules. Its specific regulatory identity [1] and >950-fold purity margin over ICH thresholds [2] are essential for achieving the accuracy, precision, and specificity required for an Abbreviated New Drug Application (ANDA) or a New Drug Application (NDA).

QC Lot Release and Stability Studies

Employ this certified reference material as a quantitative calibrator in the QC release testing of each manufactured batch of Oseltamivir phosphate. The compound's demonstrated functional inertness against the neuraminidase target (IC50 > 10 mM vs. 2 nM for the API) [3] ensures that its quantification as an impurity is analytically sound and not confounded by pharmacological activity. It is also used in stability studies to monitor the potential degradation or formation of Impurity D over the product shelf-life.

Forced Degradation Studies of Oseltamivir

Use Ethyl 4-acetamido-3-hydroxybenzoate as an analytical marker in forced degradation (stress) studies of Oseltamivir phosphate. By subjecting the API to hydrolytic, oxidative, thermal, and photolytic stress, researchers can identify the conditions under which Impurity D is formed. This work is critical for establishing the drug's inherent stability profile, understanding its degradation pathways, and providing scientific justification for the specified impurity limits in the drug substance and product specifications.

Application
Selection Property
Validation Focus
Oseltamivir method development & validation
EP impurity reference standard identity
Chromatographic specificity and accuracy review
QC lot release & stability studies
Certified purity and reported inert activity profile
Impurity quantification and shelf-life monitoring
Forced degradation studies
Process impurity marker for degradation pathways
Stress condition impurity profiling and identification

Technical Documentation Hub

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